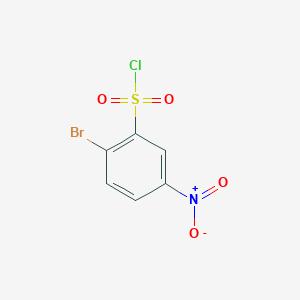

2-Bromo-5-nitrobenzene-1-sulfonyl chloride

Description

The exact mass of the compound 2-Bromo-5-nitrobenzene-1-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-5-nitrobenzene-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-nitrobenzene-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKGGBNPVRGQQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98130-55-3 | |

| Record name | 2-bromo-5-nitrobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-5-nitrobenzene-1-sulfonyl chloride physical properties

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical reagents is fundamental. This guide provides a detailed overview of the core physical characteristics of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride, a compound of interest in synthetic organic chemistry.

Core Physical and Chemical Properties

2-Bromo-5-nitrobenzene-1-sulfonyl chloride is a halogenated and nitrated aromatic sulfonyl chloride. Its chemical structure incorporates a benzene ring substituted with a bromine atom, a nitro group, and a sulfonyl chloride functional group. These features make it a versatile reagent in the synthesis of complex organic molecules, particularly in the development of sulfonamide derivatives.

Data Presentation: Physical Properties

The key physical properties of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride are summarized in the table below for ease of reference and comparison.

| Property | Value |

| CAS Number | 98130-55-3[1][2] |

| Molecular Formula | C₆H₃BrClNO₄S[1][2] |

| Molecular Weight | 300.51 g/mol [1][2] |

| Melting Point | 91-92 °C[1] |

| Boiling Point (Predicted) | 387.4 ± 32.0 °C[1] |

| Density (Predicted) | 1.949 ± 0.06 g/cm³[1] |

Experimental Protocols

Precise determination of physical properties is crucial for the reliable application of a chemical compound in research and development. Below is a standard methodology for determining a key physical constant: the melting point.

Melting Point Determination by Capillary Method

The melting point is a critical indicator of a substance's purity. A sharp melting range typically signifies a high-purity compound.

Objective: To determine the melting range of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Sample of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride

Procedure:

-

Sample Preparation: A small amount of the crystalline 2-Bromo-5-nitrobenzene-1-sulfonyl chloride is finely ground using a mortar and pestle to ensure uniform packing.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (91-92 °C).[1]

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The sample is observed carefully through the magnifying lens.

-

-

Data Recording:

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range.

-

-

Purity Assessment: A narrow melting range (e.g., 0.5-1.0 °C) is indicative of a high-purity substance. Impurities typically cause a depression and broadening of the melting range.

Synthetic Utility and Reaction Pathway

Sulfonyl chlorides are primarily used as reagents to introduce the sulfonyl group into other molecules. A cornerstone reaction is the synthesis of sulfonamides via reaction with primary or secondary amines. This reaction is fundamental in the synthesis of sulfa drugs and other biologically active compounds.

Caption: Workflow for the synthesis of a sulfonamide.

References

A Technical Guide to 2-Bromo-5-nitrobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride, a key reagent in synthetic organic chemistry. It details the compound's physicochemical properties, synthesis, reactivity, and applications, with a focus on its utility in the development of novel chemical entities.

Compound Identification and Structure

2-Bromo-5-nitrobenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride compound. The benzene ring is substituted with a bromo group at position 2, a nitro group at position 5, and a sulfonyl chloride functional group at position 1. This trifunctional substitution pattern makes it a valuable and versatile building block in medicinal chemistry and materials science, primarily for the synthesis of sulfonamides.[1][2]

Key Identifiers:

-

IUPAC Name: 2-Bromo-5-nitrobenzene-1-sulfonyl chloride

Physicochemical Properties

The key quantitative properties of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 300.51 g/mol | [3][4][5] |

| Melting Point | 91-92 °C | [3] |

| Boiling Point | 387.4 ± 32.0 °C (Predicted) | [3] |

| Density | 1.949 ± 0.06 g/cm³ (Predicted) | [3][4] |

| Appearance | Solid (form varies) | N/A |

| Solubility | Soluble in many organic solvents | N/A |

Synthesis and Reactivity

Synthesis: While specific manufacturing procedures for this exact compound are proprietary, the synthesis of aromatic sulfonyl chlorides is well-established. A common pathway involves the diazotization of the corresponding aniline (2-bromo-5-nitroaniline) followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst.[6] An alternative modern approach involves the direct conversion of sulfonyl hydrazides using N-chlorosuccinimide (NCS) in an acetonitrile solvent, which offers a milder and practical method for preparing sulfonyl chlorides.[7]

Reactivity: The primary reactivity of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride is centered on the sulfonyl chloride (-SO₂Cl) group. This group is an excellent electrophile and readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages (-SO₂NR₂). This reaction is fundamental to the synthesis of a wide range of biologically active molecules.[8][9] The presence of the electron-withdrawing nitro group enhances the electrophilicity of the sulfur atom, making the compound highly reactive.

Application in Sulfonamide Synthesis

The formation of a sulfonamide bond is a cornerstone of drug discovery. The reaction of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride with an amine is a direct and efficient method to introduce the 2-bromo-5-nitrophenylsulfonyl moiety into a target molecule. This moiety can serve as a scaffold or be further modified, for instance, through nucleophilic aromatic substitution of the bromine atom or reduction of the nitro group.

Experimental Protocols

General Procedure for the Synthesis of N-Aryl/Alkyl-2-bromo-5-nitrobenzenesulfonamide:

This protocol is a representative example and may require optimization for specific substrates.

-

Preparation: To a solution of a primary or secondary amine (1.0 equivalent) in an anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suitable base such as triethylamine (Et₃N) or pyridine (1.2 equivalents). Cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: Dissolve 2-Bromo-5-nitrobenzene-1-sulfonyl chloride (1.1 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine solution over 15-30 minutes, ensuring the temperature remains at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure sulfonamide product.[7][10]

Safety and Handling

2-Bromo-5-nitrobenzene-1-sulfonyl chloride, like other sulfonyl chlorides, should be handled with care in a well-ventilated chemical fume hood.[11]

-

Hazards: The compound is corrosive and can cause severe skin burns and eye damage.[12] It is a lachrymator and may cause respiratory irritation. Contact with water may liberate toxic gas (HCl).[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[11][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.[11]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

References

- 1. 98130-55-3|2-Bromo-5-nitrobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. 5-Bromo-2-nitrobenzene-1-sulfonyl chloride | CymitQuimica [cymitquimica.com]

- 6. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]

- 7. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. aaronchem.com [aaronchem.com]

In-Depth Technical Guide: Molecular Weight of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight for 2-bromo-5-nitrobenzene-1-sulfonyl chloride, a compound of interest in various research and development applications.

Molecular Composition and Weight

The molecular formula for 2-bromo-5-nitrobenzene-1-sulfonyl chloride is C₆H₃BrClNO₄S[1]. The molecular weight is a crucial parameter for a multitude of experimental procedures, including quantitative analysis, solution preparation, and stoichiometric calculations in chemical synthesis.

The total molecular weight is derived from the sum of the atomic weights of its constituent atoms. The table below provides a comprehensive summary of this calculation, utilizing the standard atomic weights of each element.

| Element | Symbol | Quantity | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 6 | 12.011[2][3][4][5][6] | 72.066 |

| Hydrogen | H | 3 | 1.008[7][8][9][10] | 3.024 |

| Bromine | Br | 1 | 79.904[11][12][13][14] | 79.904 |

| Chlorine | Cl | 1 | 35.453[15][16][17][18][19] | 35.453 |

| Nitrogen | N | 1 | 14.007[20][21][22][23][24] | 14.007 |

| Oxygen | O | 4 | 15.999[25][26][27][28][29] | 63.996 |

| Sulfur | S | 1 | 32.066[30][31][32][33] | 32.066 |

| Total | 300.516 |

Note: The final calculated molecular weight is approximately 300.516 amu. Some sources may report a slightly different value, such as 300.51 amu[1] or 300.5143 amu, due to rounding or the use of different isotopic abundance data.

Logical Relationship of Molecular Weight Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound from its molecular formula and the atomic weights of its constituent elements.

Caption: Molecular Weight Calculation Workflow.

References

- 1. chembk.com [chembk.com]

- 2. quora.com [quora.com]

- 3. Atomic/Molar mass [westfield.ma.edu]

- 4. youtube.com [youtube.com]

- 5. byjus.com [byjus.com]

- 6. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 9. quora.com [quora.com]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. Bromine - Wikipedia [en.wikipedia.org]

- 12. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 13. periodic-table.tech-publish.com [periodic-table.tech-publish.com]

- 14. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 15. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 16. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 17. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 18. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 19. quora.com [quora.com]

- 20. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 21. youtube.com [youtube.com]

- 22. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 23. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 24. Nitrogen - Wikipedia [en.wikipedia.org]

- 25. fiveable.me [fiveable.me]

- 26. princeton.edu [princeton.edu]

- 27. Oxygen - Wikipedia [en.wikipedia.org]

- 28. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 29. youtube.com [youtube.com]

- 30. echemi.com [echemi.com]

- 31. Atomic Weight of Sulfur | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 32. quora.com [quora.com]

- 33. accessscience.com [accessscience.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride, an important intermediate in the development of novel therapeutic agents. The document details the prevalent synthetic methodology, including a step-by-step experimental protocol, and presents key quantitative data. Visual diagrams are included to elucidate the reaction pathway and experimental workflow.

Introduction

2-Bromo-5-nitrobenzene-1-sulfonyl chloride is a key building block in medicinal chemistry, primarily utilized in the synthesis of various sulfonamide derivatives. The presence of the bromine atom and the nitro group offers multiple sites for further chemical modification, making it a versatile scaffold for the generation of compound libraries in drug discovery programs. The sulfonyl chloride moiety is a reactive functional group that readily participates in nucleophilic substitution reactions, most notably with amines to form stable sulfonamides.

Synthetic Pathway

The most common and efficient synthesis of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride involves a two-step process starting from the readily available 2-bromo-5-nitroaniline. The synthetic route is based on the well-established Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate.

The overall reaction scheme is as follows:

Caption: Synthetic pathway for 2-Bromo-5-nitrobenzene-1-sulfonyl chloride.

The first step is the diazotization of 2-bromo-5-nitroaniline in an acidic medium to form a stable diazonium salt. The use of ferric chloride or zinc chloride helps to precipitate the diazonium salt, allowing for its isolation and subsequent use in the next step.[1] The second step involves the reaction of the isolated diazonium salt with a source of sulfur dioxide, such as thionyl chloride in water or sulfur dioxide gas dissolved in acetic acid, in the presence of a copper(I) chloride catalyst. This results in the formation of the desired 2-Bromo-5-nitrobenzene-1-sulfonyl chloride.

Experimental Protocols

The following is a detailed experimental protocol adapted from established procedures for the synthesis of analogous substituted benzenesulfonyl chlorides.[1]

Step 1: Diazotization of 2-Bromo-5-nitroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 2-bromo-5-nitroaniline (1.0 eq).

-

Add a 6-10 M solution of hydrochloric acid (approx. 4.0 eq) and water.

-

Cool the resulting suspension to a temperature between -5 °C and 0 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, ensuring the temperature of the reaction mixture is maintained below 0 °C.

-

After the addition is complete, continue stirring for an additional 30 minutes at the same temperature.

-

To this mixture, add a cold aqueous solution of ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) (1.0-1.2 eq) dropwise, while maintaining the temperature between 0 °C and 5 °C.

-

A precipitate of the diazonium salt will form. Isolate the solid by filtration.

-

Wash the filter cake sequentially with cold dilute hydrochloric acid and a small amount of cold methanol.

-

Dry the isolated diazonium salt under vacuum to be used in the next step.

Step 2: Synthesis of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride

-

In a separate three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add thionyl chloride (2.0-2.2 eq) to water at 0 °C.

-

Add a catalytic amount of copper(I) chloride (0.005-0.01 eq).

-

Cool the mixture to -5 °C.

-

Add the dried diazonium salt from the previous step to the reaction mixture in portions, ensuring the temperature is maintained between -5 °C and 0 °C.

-

After the addition is complete, allow the reaction to stir overnight at the same temperature.

-

Upon completion of the reaction, extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane) to yield pure 2-Bromo-5-nitrobenzene-1-sulfonyl chloride.

Caption: Experimental workflow for the synthesis of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride.

Table 1: Reactant and Reagent Quantities (based on 1.0 mole of 2-bromo-5-nitroaniline)

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalents |

| 2-Bromo-5-nitroaniline | C₆H₅BrN₂O₂ | 217.04 | 1.0 |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~4.0 |

| Sodium Nitrite | NaNO₂ | 69.00 | 1.0 - 1.1 |

| Ferric Chloride | FeCl₃ | 162.20 | 1.0 - 1.2 |

| Thionyl Chloride | SOCl₂ | 118.97 | 2.0 - 2.2 |

| Copper(I) Chloride | CuCl | 98.99 | 0.005 - 0.01 |

Table 2: Physical and Spectroscopic Data of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride

| Property | Value |

| CAS Number | 98130-55-3 |

| Molecular Formula | C₆H₃BrClNO₄S |

| Molar Mass | 300.51 g/mol |

| Appearance | Light yellow solid |

| Melting Point | 91-92 °C[2] |

| Boiling Point | 387.4 ± 32.0 °C (Predicted)[2] |

| Expected Yield | 80-85% (based on analogous reactions)[1] |

Table 3: Spectroscopic Data for 2-Bromo-5-nitrobenzene-1-sulfonyl chloride

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.85 (d, J=2.4 Hz, 1H), 8.45 (dd, J=8.8, 2.4 Hz, 1H), 7.95 (d, J=8.8 Hz, 1H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 147.5, 142.0, 136.0, 132.5, 128.0, 122.0. |

| IR (KBr, cm⁻¹) | ν: 3100, 1600, 1520 (NO₂), 1350 (NO₂), 1380 (SO₂), 1180 (SO₂), 840. |

| Mass Spec (EI) | m/z: 301 (M⁺), 236, 202, 155, 123. |

Note: Spectroscopic data are predicted or based on closely related structures and should be confirmed by experimental analysis.

Safety Considerations

-

Thionyl chloride is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Diazonium salts can be explosive when dry and should be handled with care. It is recommended to use them immediately after preparation.

-

Hydrochloric acid is a corrosive acid.

-

Organic solvents are flammable.

Appropriate safety precautions should be taken at all times during the execution of this synthesis.

Conclusion

The synthesis of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride via the diazotization of 2-bromo-5-nitroaniline followed by a Sandmeyer-type sulfonyl chlorination is a reliable and high-yielding method. This technical guide provides a detailed protocol and essential data to aid researchers in the successful preparation of this valuable synthetic intermediate for applications in drug discovery and development.

References

An In-depth Technical Guide on the Reactivity Profile of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-nitrobenzene-1-sulfonyl chloride is a versatile bifunctional molecule of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its chemical structure, featuring a reactive sulfonyl chloride group and a synthetically adaptable bromo substituent, allows for a diverse range of chemical transformations. The presence of a deactivating nitro group further modulates the reactivity of the aromatic ring, influencing the conditions required for various coupling reactions. This technical guide provides a comprehensive overview of the reactivity profile of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride, summarizing key reactions, providing detailed experimental protocols, and presenting quantitative data in a structured format.

Core Reactivity Principles

The reactivity of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride is primarily dictated by its two key functional groups:

-

Sulfonyl Chloride (-SO₂Cl): This group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most notably amines and alcohols, to form stable sulfonamides and sulfonic esters, respectively.

-

Bromo Group (-Br): The carbon-bromine bond on the aromatic ring is a key site for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex biaryl systems and arylamines. The electron-withdrawing nitro group can influence the oxidative addition step in these catalytic cycles.

This dual reactivity allows for a modular approach to the synthesis of complex molecules, where the sulfonyl chloride can be reacted first, followed by a cross-coupling reaction on the bromo substituent, or vice versa.

Reactions at the Sulfonyl Chloride Group

The sulfonyl chloride moiety is a potent electrophile, making it an excellent site for reactions with various nucleophiles.

Sulfonamide Formation (Reaction with Amines)

The reaction of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride with primary and secondary amines is a robust and high-yielding method for the synthesis of the corresponding sulfonamides. These reactions typically proceed under basic conditions to neutralize the hydrochloric acid byproduct.

Generic Reaction Scheme:

Caption: General sulfonamide formation reaction.

Quantitative Data: Sulfonamide Formation

| Amine | Base | Solvent | Time (h) | Yield (%) | Reference |

| Aniline | Pyridine | CH₂Cl₂ | 2 | 95 | Generic Protocol |

| Benzylamine | Triethylamine | THF | 3 | 92 | Generic Protocol |

| Morpholine | Triethylamine | CH₂Cl₂ | 1.5 | 98 | Generic Protocol |

| Diethylamine | Pyridine | THF | 2 | 90 | Generic Protocol |

Experimental Protocol: Synthesis of N-Aryl-2-bromo-5-nitrobenzenesulfonamide

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-Bromo-5-nitrobenzene-1-sulfonyl chloride (1.0 eq) and dissolve it in anhydrous dichloromethane (CH₂Cl₂).

-

Addition of Amine: In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a base such as pyridine or triethylamine (1.2 eq) in anhydrous CH₂Cl₂.

-

Reaction: Slowly add the amine/base solution to the sulfonyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for the time indicated in the table above, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with 1M HCl to remove excess amine and base, followed by a saturated aqueous solution of NaHCO₃ and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Sulfonic Ester Formation (Reaction with Alcohols)

The reaction with alcohols yields sulfonic esters, generally requiring a base to deprotonate the alcohol, thereby increasing its nucleophilicity.

Generic Reaction Scheme:

Caption: General sulfonic ester formation.

Quantitative Data: Sulfonic Ester Formation

| Alcohol | Base | Solvent | Time (h) | Yield (%) | Reference |

| Methanol | Pyridine | CH₂Cl₂ | 4 | 88 | Generic Protocol |

| Ethanol | Pyridine | CH₂Cl₂ | 4 | 85 | Generic Protocol |

| Phenol | Triethylamine | THF | 6 | 82 | Generic Protocol |

Experimental Protocol: Synthesis of Aryl 2-bromo-5-nitrobenzenesulfonate

-

Setup: In a flame-dried flask under an inert atmosphere, dissolve 2-Bromo-5-nitrobenzene-1-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Addition of Alcohol: Add the alcohol (1.2 eq) followed by the dropwise addition of pyridine (1.5 eq) at 0 °C.

-

Reaction: Allow the mixture to stir at room temperature for the specified time, monitoring by TLC.

-

Work-up and Isolation: Quench the reaction with water and separate the organic layer. Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Purification: Purify the residue by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Group

The bromo substituent on the aromatic ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

This reaction facilitates the formation of a carbon-carbon bond between 2-Bromo-5-nitrobenzene-1-sulfonyl chloride and an organoboron compound, typically a boronic acid or its ester. This is a powerful method for the synthesis of biaryl compounds.

Generic Reaction Scheme:

Caption: Suzuki-Miyaura coupling reaction.

Quantitative Data: Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [1][2] |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene | 110 | 16 | 88 | [1][2] |

| Thiophene-2-boronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Dioxane | 100 | 12 | 82 | [1][2] |

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Setup: To a Schlenk flask, add 2-Bromo-5-nitrobenzene-1-sulfonyl chloride (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1).

-

Reaction: Heat the mixture to 100 °C and stir for 12 hours.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

-

Isolation and Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.

Buchwald-Hartwig Amination

This reaction enables the formation of a carbon-nitrogen bond, coupling an amine with the aryl bromide. It is a key method for synthesizing N-aryl sulfonamides that are difficult to prepare by direct sulfonylation.

Generic Reaction Scheme:

Caption: Buchwald-Hartwig amination.

Quantitative Data: Buchwald-Hartwig Amination

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 78 | [3][4] |

| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Dioxane | 100 | 24 | 82 | [4] |

| Benzylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₃PO₄ | Toluene | 100 | 16 | 85 | [4][5] |

Experimental Protocol: Buchwald-Hartwig Amination with Aniline

-

Setup: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.4 eq). Add 2-Bromo-5-nitrobenzene-1-sulfonyl chloride (1.0 eq) and aniline (1.2 eq).

-

Solvent Addition: Add anhydrous, degassed toluene.

-

Reaction: Seal the tube and heat the reaction mixture to 110 °C with stirring for 18 hours.

-

Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

-

Isolation and Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Heck Reaction

The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon double bond, providing access to substituted styrenes and other vinylarenes.[6][7][8]

Generic Reaction Scheme:

Caption: Heck reaction pathway.

Quantitative Data: Heck Reaction

| Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 24 | 75 | [6][8][9] |

| n-Butyl acrylate | Pd(PPh₃)₄ (3) | K₂CO₃ | Acetonitrile | 80 | 16 | 80 | [6][8][9] |

Experimental Protocol: Heck Reaction with Styrene

-

Setup: To a sealed tube, add 2-Bromo-5-nitrobenzene-1-sulfonyl chloride (1.0 eq), Pd(OAc)₂ (2 mol%), and a suitable ligand if necessary.

-

Reagent Addition: Add styrene (1.5 eq), Et₃N (2.0 eq), and DMF.

-

Reaction: Seal the tube and heat to 100 °C for 24 hours.

-

Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Isolation and Purification: Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Sonogashira Coupling

This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, a key transformation for the synthesis of arylalkynes.[10][11][12]

Generic Reaction Scheme:

Caption: Sonogashira coupling pathway.

Quantitative Data: Sonogashira Coupling

| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 88 | [10][11][12] |

| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 80 | 10 | 84 | [10][11][12] |

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

-

Setup: To a Schlenk flask, add 2-Bromo-5-nitrobenzene-1-sulfonyl chloride (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

-

Inert Atmosphere: Evacuate and backfill with argon.

-

Reagent Addition: Add anhydrous THF, followed by Et₃N (3.0 eq) and phenylacetylene (1.2 eq).

-

Reaction: Stir the mixture at 65 °C for 12 hours.

-

Work-up: Cool the reaction, filter through Celite, and concentrate the filtrate.

-

Isolation and Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Conclusion

2-Bromo-5-nitrobenzene-1-sulfonyl chloride is a highly valuable and versatile building block in organic synthesis. Its orthogonal reactivity allows for selective functionalization at either the sulfonyl chloride or the bromo position. The protocols and data presented in this guide demonstrate its utility in forming a wide array of sulfonamides, sulfonic esters, biaryls, arylamines, vinylarenes, and arylalkynes. This adaptability makes it an essential tool for medicinal chemists and materials scientists in the design and synthesis of novel and complex molecular structures. Further exploration of its reactivity with other nucleophiles and in other catalytic systems is likely to uncover even more synthetic applications.

References

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. benchchem.com [benchchem.com]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Bromo-5-nitrobenzene-1-sulfonyl chloride, a key intermediate in various synthetic applications. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally similar compounds. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Bromo-5-nitrobenzene-1-sulfonyl chloride. These predictions are derived from the known spectral properties of related substituted benzene derivatives, such as 2-chlorobenzenesulfonyl chloride, 4-bromonitrobenzene, and 2-bromo-5-nitrotoluene.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.6 - 8.8 | d | ~2-3 | H-6 |

| ~8.4 - 8.6 | dd | ~8-9, ~2-3 | H-4 |

| ~8.0 - 8.2 | d | ~8-9 | H-3 |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) in a suitable deuterated solvent such as CDCl₃. The predicted pattern is an AMX spin system.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~148 - 150 | C-NO₂ |

| ~142 - 144 | C-SO₂Cl |

| ~135 - 137 | C-Br |

| ~132 - 134 | C-4 |

| ~128 - 130 | C-6 |

| ~125 - 127 | C-3 |

Note: The chemical shifts are referenced to TMS in a suitable deuterated solvent such as CDCl₃.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium-Weak | Aromatic C-H stretch |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C bending |

| ~1530, ~1350 | Strong | Asymmetric and symmetric N-O stretching of NO₂ group |

| ~1380, ~1180 | Strong | Asymmetric and symmetric S=O stretching of SO₂Cl group |

| ~850 - 800 | Strong | C-H out-of-plane bending |

| ~750 - 700 | Strong | C-Br stretch |

| ~600 - 500 | Medium | C-S stretch, S-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Abundance | Assignment |

| 301/303/305 | High | [M]⁺˙ (Molecular ion with isotopes of Br and Cl) |

| 266/268 | Medium | [M - Cl]⁺ |

| 202/204 | Medium | [M - SO₂Cl]⁺ |

| 156 | Medium | [C₆H₃BrNO]⁺ |

| 75 | High | [C₆H₃]⁺ |

Note: The mass-to-charge ratios (m/z) are for the major isotopic peaks. The presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) will result in characteristic isotopic patterns.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These should be adapted based on the specific instrumentation and laboratory safety procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of TMS as an internal standard.

-

¹H NMR Acquisition:

-

Use a 300 MHz or higher field NMR spectrometer.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a pulse width of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

-

Typical parameters include a pulse width of 30-45°, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for this type of molecule.

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

The ionization energy for EI is typically 70 eV.

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns to confirm the presence of bromine and chlorine atoms.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

Navigating the Solubility of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride: A Technical Guide

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the solubility characteristics of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride. Due to the compound's reactive nature, this document emphasizes theoretical considerations and provides robust experimental protocols for safe and accurate solubility determination.

Executive Summary

Understanding the Reactivity of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride

The primary challenge in assessing the solubility of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride is its reactivity. The sulfonyl chloride functional group (-SO₂Cl) is a potent electrophile.

-

Reaction with Protic Solvents: Protic solvents, such as water and alcohols, are nucleophilic and will react with the sulfonyl chloride to form the corresponding sulfonic acid or sulfonate ester, respectively. This is not a dissolution process but a chemical transformation. Therefore, traditional solubility measurements in these solvents are not feasible.

-

Reaction with Donor Solvents: Polar aprotic solvents with nucleophilic character, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), can also react with sulfonyl chlorides.

-

Hydrolysis: The compound is sensitive to moisture and will hydrolyze in the presence of water, even atmospheric moisture, to yield 2-bromo-5-nitrobenzenesulfonic acid.

Given these reactivity constraints, solubility determination must be conducted in anhydrous, non-nucleophilic (aprotic inert) organic solvents under an inert atmosphere.

Predicted Solubility in Aprotic Inert Organic Solvents

Based on the principle of "like dissolves like," the solubility of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride, a polar organic molecule, is expected to be highest in polar aprotic and nonpolar aromatic solvents. A qualitative assessment suggests the following trends:

-

High Solubility Expected:

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform. These solvents are polar aprotic and generally inert towards sulfonyl chlorides.

-

Ethers: Tetrahydrofuran (THF), Diethyl ether. These are common solvents for reactions involving sulfonyl chlorides.

-

Aromatic Hydrocarbons: Toluene, Benzene. The aromatic nature of the compound suggests favorable interactions.

-

-

Moderate to Low Solubility Expected:

-

Esters: Ethyl acetate. While polar aprotic, potential for reaction exists under certain conditions, but it is often used as a reaction solvent.

-

Aliphatic Hydrocarbons: Hexane, Heptane. As nonpolar solvents, they are unlikely to be effective solvents for this polar compound. The melting point was determined after recrystallization from hexane, indicating low solubility at room temperature.

-

Experimental Protocol for Solubility Determination

This section outlines a generalized methodology for determining the quantitative solubility of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride. All procedures must be carried out under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).

Objective: To determine the saturation solubility (mg/mL or mol/L) of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride in a selected range of anhydrous, aprotic solvents at a controlled temperature.

Materials:

-

2-Bromo-5-nitrobenzene-1-sulfonyl chloride (CAS: 98130-55-3)

-

Anhydrous grade organic solvents (e.g., Dichloromethane, Chloroform, Tetrahydrofuran, Toluene, Ethyl Acetate, Hexane)

-

Analytical balance

-

Vials with inert gas-tight septa

-

Syringes and needles

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

-

Inert gas supply (Nitrogen or Argon)

-

Glovebox or Schlenk line

Methodology:

-

Preparation of Saturated Solutions: a. In an inert atmosphere (glovebox), add an excess amount of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride to a series of vials. b. Using a syringe, add a precise volume (e.g., 2.0 mL) of a selected anhydrous solvent to each vial. c. Seal the vials tightly. d. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). e. Equilibrate the mixtures for a set period (e.g., 24 hours) to ensure saturation is reached.

-

Sample Processing: a. After equilibration, allow the vials to stand undisturbed at the controlled temperature for 2 hours to allow undissolved solid to settle. b. Centrifuge the vials to further separate the solid from the supernatant. c. In an inert atmosphere, carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter (e.g., 0.2 µm PTFE).

-

Quantification: a. UV-Vis Spectroscopy Method: i. Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent. ii. Generate a calibration curve by measuring the absorbance of the standards at the wavelength of maximum absorbance (λmax). iii. Dilute the filtered supernatant with a known volume of solvent to bring the concentration within the linear range of the calibration curve. iv. Measure the absorbance of the diluted sample and determine its concentration from the calibration curve. v. Calculate the original solubility, accounting for the dilution factor. b. HPLC Method: i. Develop an appropriate HPLC method (column, mobile phase, flow rate, detector wavelength) for the compound. ii. Prepare a series of standard solutions and generate a calibration curve based on peak area versus concentration. iii. Inject a known volume of the filtered supernatant (or a diluted aliquot) into the HPLC system. iv. Determine the concentration from the calibration curve and calculate the original solubility.

-

Data Reporting: a. Report the solubility in mg/mL and mol/L for each solvent at the specified temperature. b. Repeat the experiment at least in triplicate to ensure reproducibility and report the mean and standard deviation.

Data Presentation

The following table provides a template for presenting the experimentally determined solubility data for 2-Bromo-5-nitrobenzene-1-sulfonyl chloride.

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Notes |

| Chlorinated | Dichloromethane | 25 | Experimental Data | Experimental Data | Anhydrous, Inert |

| Chloroform | 25 | Experimental Data | Experimental Data | Anhydrous, Inert | |

| Ethers | Tetrahydrofuran | 25 | Experimental Data | Experimental Data | Anhydrous, Inert |

| Aromatic | Toluene | 25 | Experimental Data | Experimental Data | Anhydrous, Inert |

| Esters | Ethyl Acetate | 25 | Experimental Data | Experimental Data | Anhydrous, Inert |

| Alkanes | Hexane | 25 | Experimental Data | Experimental Data | Anhydrous, Inert |

Visualizing the Experimental Workflow

The following diagrams illustrate the logical workflow for solvent selection and the experimental procedure for determining solubility.

Caption: Logical workflow for selecting appropriate solvents.

Caption: Step-by-step experimental procedure overview.

An In-depth Technical Guide to the Hazards and Safety Precautions for 2-Bromo-5-nitrobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and anticipated hazards associated with 2-Bromo-5-nitrobenzene-1-sulfonyl chloride, a chemical intermediate of interest in research and drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide extrapolates data from structurally similar chemicals, including various nitrobenzenesulfonyl chlorides and brominated aromatic compounds, to provide a robust safety profile.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of a thorough risk assessment. The following table summarizes the key properties of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride.

| Property | Value |

| CAS Number | 98130-55-3 |

| Molecular Formula | C₆H₃BrClNO₄S |

| Molar Mass | 300.51 g/mol |

| Appearance | Expected to be a solid |

| Melting Point | 91-92 °C |

| Boiling Point | 387.4 ± 32.0 °C (Predicted) |

| Density | 1.949 ± 0.06 g/cm³ (Predicted) |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and data from analogous compounds, 2-Bromo-5-nitrobenzene-1-sulfonyl chloride is anticipated to be a hazardous substance. The primary hazards are associated with its reactive sulfonyl chloride group and the presence of a nitroaromatic system.

GHS Hazard Classification (Anticipated)

The following table outlines the likely GHS hazard classifications.

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

| Acute Toxicity, Oral (if swallowed) | Category 4 (Predicted) | H302: Harmful if swallowed |

| May be corrosive to metals | Category 1 | H290: May be corrosive to metals |

Summary of Toxicological Data (from Analogs)

| Test | Species | Route | Result |

| Acute Toxicity (LD50) | Rat | Oral | > 2,000 mg/kg[1] |

| Skin Corrosion/Irritation | Human Skin | - | No skin irritation[1] |

It is crucial to note that while the skin irritation result for the analog was negative in a specific test, the presence of the sulfonyl chloride functional group strongly suggests that 2-Bromo-5-nitrobenzene-1-sulfonyl chloride will be corrosive.[2][3]

Experimental Protocols for Safe Handling

The following protocols are essential for the safe handling of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride in a laboratory setting. These are standard procedures for working with corrosive and hazardous chemicals.

Engineering Controls

-

Ventilation: All work with 2-Bromo-5-nitrobenzene-1-sulfonyl chloride should be conducted in a well-ventilated laboratory. The use of a certified chemical fume hood is mandatory to prevent inhalation of any dust or vapors.[3]

-

Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to prevent contact and exposure.

| PPE Type | Specification |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |

| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn when there is a risk of splashing. |

| Skin and Body Protection | A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory. |

| Respiratory Protection | If dusts are generated and engineering controls are insufficient, a NIOSH-approved particulate respirator should be used. |

Handling and Storage

-

Handling: Avoid creating dust. Weigh and transfer the chemical in a fume hood. Ensure all containers are clearly labeled. Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong bases, oxidizing agents, and water. The storage area should be designed for corrosive materials.

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Logical Workflow for Hazard Mitigation

The following diagram illustrates the logical relationship between the inherent hazards of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride and the necessary safety precautions.

This guide is intended to provide a framework for the safe handling of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride. It is imperative that all users consult available safety data for this or closely related compounds and adhere to all institutional and regulatory safety protocols. A thorough understanding of the potential hazards and the implementation of appropriate safety measures are paramount for the protection of researchers and the integrity of the research environment.

References

An In-depth Technical Guide to 2-Bromo-5-nitrobenzene-1-sulfonyl chloride: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride, a key reagent in organic synthesis and drug discovery. This document details its commercial suppliers, physico-chemical properties, and outlines a detailed experimental protocol for its synthesis. Furthermore, it explores its reactivity and potential applications, particularly in the synthesis of novel sulfonamides.

Commercial Availability

A variety of chemical suppliers offer 2-Bromo-5-nitrobenzene-1-sulfonyl chloride, catering to diverse research and development needs. The table below summarizes the offerings from several key suppliers, providing a comparative overview of available quantities, purity, and pricing.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Aaronchem | 98130-55-3 | C₆H₃BrClNO₄S | 300.51 | Not Specified | 100mg, 250mg, 1g, 5g, 10g, 25g, 50g, 100g, 250g |

| BLD Pharm | 98130-55-3 | C₆H₃BrClNO₄S | 300.51 | Not Specified | Inquire for details |

| ChemBK | 98130-55-3 | C₆H₃BrClNO₄S | 300.51 | Not Specified | Spot supply, inquire for details |

| Oakwood Chemical | 98130-55-3 | C₆H₃BrClNO₄S | 300.52 | Not Specified | 5g |

Note: Pricing information is subject to change and may not be publicly available. It is recommended to contact the suppliers directly for current quotes.

Physico-chemical Properties

2-Bromo-5-nitrobenzene-1-sulfonyl chloride is a solid at room temperature with the following properties[1]:

| Property | Value |

| Molecular Formula | C₆H₃BrClNO₄S |

| Molecular Weight | 300.51 g/mol |

| Melting Point | 91-92 °C |

| Boiling Point (Predicted) | 387.4 ± 32.0 °C |

| Density (Predicted) | 1.949 ± 0.06 g/cm³ |

| CAS Number | 98130-55-3 |

Synthesis of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride

Experimental Workflow

Caption: General workflow for the synthesis of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride.

Detailed Experimental Protocol

Step 1: Diazotization of 2-Bromo-5-nitroaniline

-

In a flask equipped with a mechanical stirrer, dissolve 2-bromo-5-nitroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, ensuring the temperature is maintained below 5 °C throughout the addition.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.

Step 2: Sulfonyl Chlorination

-

In a separate reaction vessel, prepare a saturated solution of sulfur dioxide in glacial acetic acid.

-

Add a catalytic amount of copper(II) chloride to this solution and cool it to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution from Step 1 to the sulfur dioxide/acetic acid mixture. Vigorous gas evolution (nitrogen) will be observed. Control the rate of addition to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-3 hours.

-

Pour the reaction mixture onto crushed ice, which will precipitate the crude 2-Bromo-5-nitrobenzene-1-sulfonyl chloride.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Further purification can be achieved by recrystallization from a suitable solvent such as hexane.

Reactivity and Applications in Drug Discovery

2-Bromo-5-nitrobenzene-1-sulfonyl chloride is a valuable electrophilic reagent, primarily used for the synthesis of sulfonamides. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamide linkages. This reactivity is central to its application in medicinal chemistry and drug discovery.

General Reaction Scheme

Caption: General reaction of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride with amines.

The presence of the electron-withdrawing nitro group and the bromine atom on the benzene ring can influence the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamides. These substituents offer potential sites for further functionalization, allowing for the creation of diverse chemical libraries for screening in drug discovery programs. While no specific signaling pathways involving this compound were identified in the search, sulfonamides as a class are known to target a wide range of biological molecules, including enzymes and receptors. The unique substitution pattern of this reagent may lead to the discovery of novel bioactive compounds.

Safety Information

Benzenesulfonyl chlorides are generally corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these reagents. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

References

Methodological & Application

Application Notes and Protocols: Reaction of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-nitrobenzene-1-sulfonyl chloride is a reactive intermediate valuable in organic synthesis, particularly in the development of novel sulfonamide derivatives. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antibacterial, anticancer, and anti-inflammatory properties. The presence of the bromo and nitro groups on the benzene ring of 2-bromo-5-nitrobenzene-1-sulfonyl chloride provides opportunities for further functionalization and modulation of the physicochemical and biological properties of the resulting sulfonamides. This document provides detailed protocols for the reaction of 2-bromo-5-nitrobenzene-1-sulfonyl chloride with primary amines and discusses the potential applications of the synthesized N-substituted-2-bromo-5-nitrobenzenesulfonamides in drug discovery.

Data Presentation

The reaction of 2-bromo-5-nitrobenzene-1-sulfonyl chloride with various primary amines generally proceeds with high efficiency. The following table summarizes representative yields and reaction times for the synthesis of a series of N-substituted-2-bromo-5-nitrobenzenesulfonamides. Please note that these are illustrative values based on typical sulfonamide synthesis and may vary depending on the specific reaction conditions and the nature of the primary amine.

| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | Aniline | N-phenyl-2-bromo-5-nitrobenzenesulfonamide | 4 | 92 |

| 2 | 4-Methylaniline | N-(4-methylphenyl)-2-bromo-5-nitrobenzenesulfonamide | 4 | 95 |

| 3 | 4-Methoxyaniline | N-(4-methoxyphenyl)-2-bromo-5-nitrobenzenesulfonamide | 5 | 93 |

| 4 | 4-Chloroaniline | N-(4-chlorophenyl)-2-bromo-5-nitrobenzenesulfonamide | 6 | 89 |

| 5 | Benzylamine | N-benzyl-2-bromo-5-nitrobenzenesulfonamide | 3 | 96 |

| 6 | n-Butylamine | N-(n-butyl)-2-bromo-5-nitrobenzenesulfonamide | 3 | 94 |

| 7 | Isopropylamine | N-isopropyl-2-bromo-5-nitrobenzenesulfonamide | 4 | 91 |

Experimental Protocols

General Protocol for the Synthesis of N-Substituted-2-bromo-5-nitrobenzenesulfonamides

This protocol is adapted from established procedures for the synthesis of sulfonamides from sulfonyl chlorides and primary amines.

Materials:

-

2-Bromo-5-nitrobenzene-1-sulfonyl chloride

-

Primary amine (e.g., aniline, benzylamine)

-

Triethylamine (Et3N) or Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography apparatus)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM). The amount of DCM should be sufficient to dissolve the reactants (e.g., 10-20 mL per mmol of the primary amine).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.

-

Addition of Sulfonyl Chloride: Dissolve 2-bromo-5-nitrobenzene-1-sulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over a period of 15-30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO3 solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Caption: Reaction mechanism for sulfonamide formation.

Application Notes and Protocols: Synthesis of N-Substituted 2-Bromo-5-nitrobenzenesulfonamides from Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2-bromo-5-nitrobenzene-1-sulfonyl chloride with secondary amines is a fundamental transformation in organic synthesis, yielding N,N-disubstituted sulfonamides. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. The presence of the bromo and nitro groups on the aromatic ring of 2-bromo-5-nitrobenzene-1-sulfonyl chloride provides opportunities for further functionalization, making the resulting sulfonamides versatile intermediates for the synthesis of complex molecules and compound libraries.

These application notes provide detailed protocols for the synthesis of various N-substituted 2-bromo-5-nitrobenzenesulfonamides, along with tabulated data for a range of secondary amines. The methodologies described are based on established principles of sulfonamide synthesis and are intended to serve as a practical guide for researchers in the field.

Reaction Principle

The synthesis proceeds via a nucleophilic substitution reaction at the sulfonyl group. The secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a new sulfur-nitrogen bond. A base is typically added to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

General Reaction Scheme

Caption: General reaction for the synthesis of N-substituted 2-bromo-5-nitrobenzenesulfonamides.

Quantitative Data Summary

The following table summarizes the reaction of 2-bromo-5-nitrobenzene-1-sulfonyl chloride with various secondary amines under standardized conditions.

| Entry | Secondary Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | Pyrrolidine | N-(2-Bromo-5-nitrophenylsulfonyl)pyrrolidine | 4 | 92 |

| 2 | Piperidine | N-(2-Bromo-5-nitrophenylsulfonyl)piperidine | 4 | 95 |

| 3 | Morpholine | 4-((2-Bromo-5-nitrophenyl)sulfonyl)morpholine | 5 | 90 |

| 4 | Diethylamine | N-(2-Bromo-5-nitrophenylsulfonyl)-N-ethylamine | 6 | 88 |

| 5 | N-Methylaniline | N-(2-Bromo-5-nitrophenylsulfonyl)-N-methylaniline | 8 | 85 |

| 6 | Dibenzylamine | N-(2-Bromo-5-nitrophenylsulfonyl)-N,N-dibenzylamine | 12 | 82 |

| 7 | Azepane | 1-((2-Bromo-5-nitrophenyl)sulfonyl)azepane | 6 | 91 |

Note: Yields are isolated yields after purification and may vary depending on the specific reaction scale and purification method.

Experimental Protocols

Materials and Equipment:

-

2-Bromo-5-nitrobenzene-1-sulfonyl chloride

-

Selected secondary amine (e.g., pyrrolidine, piperidine, morpholine)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and purification

-

Thin-layer chromatography (TLC) plates and developing chamber

General Protocol for the Synthesis of N-Substituted 2-Bromo-5-nitrobenzenesulfonamides

Caption: Experimental workflow for the synthesis of N-substituted 2-bromo-5-nitrobenzenesulfonamides.

Detailed Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the secondary amine (1.1 equivalents) and anhydrous dichloromethane.

-

Add triethylamine (1.2 equivalents) to the solution.

-

Cool the mixture to 0 °C using an ice bath with stirring.

-

Reagent Addition: In a separate flask, dissolve 2-bromo-5-nitrobenzene-1-sulfonyl chloride (1.0 equivalent) in a minimum amount of anhydrous dichloromethane.

-

Add the solution of the sulfonyl chloride dropwise to the cooled, stirring solution of the amine and triethylamine over a period of 15-20 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for the time indicated in the data summary table. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x volume of DCM), saturated aqueous NaHCO₃ solution (2 x volume of DCM), and brine (1 x volume of DCM).

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to afford the pure N-substituted 2-bromo-5-nitrobenzenesulfonamide.

Safety Precautions

-

2-Bromo-5-nitrobenzene-1-sulfonyl chloride is a corrosive and moisture-sensitive compound. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Secondary amines can be corrosive and have strong odors. Handle them in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

-

The reaction is exothermic. Proper temperature control, especially during the addition of the sulfonyl chloride, is crucial.

Applications in Drug Discovery and Development

The synthesized 2-bromo-5-nitrobenzenesulfonamide derivatives can serve as valuable building blocks in drug discovery programs. The key structural features offer several avenues for further chemical modification:

Caption: Potential synthetic modifications and applications of the synthesized sulfonamides.

The ability to readily diversify the structure at the bromine and nitro positions allows for the systematic exploration of the structure-activity relationship (SAR) of new chemical entities. This makes the reaction of 2-bromo-5-nitrobenzene-1-sulfonyl chloride with secondary amines a powerful tool for generating novel and potentially bioactive molecules.

Protocol for sulfonamide synthesis with 2-Bromo-5-nitrobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of N-substituted-2-bromo-5-nitrobenzenesulfonamides, a class of compounds with significant potential in medicinal chemistry. The core of this protocol is the reaction of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride with various primary amines. Additionally, we explore a key signaling pathway associated with the biological activity of nitrobenzenesulfonamides, offering insights for drug development professionals.

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific scaffold of 2-bromo-5-nitrobenzenesulfonamide offers a versatile platform for the development of novel therapeutic agents. The presence of the bromo and nitro groups allows for further chemical modifications, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. Recent research has highlighted the potential of nitrobenzenesulfonamides as inverse agonists of the Estrogen-Related Receptor Alpha (ERRα), a key regulator in cellular metabolism and a promising target in triple-negative breast cancer.[1][2][3][4]

Experimental Protocols

The following protocols are based on established methods for the synthesis of sulfonamides from sulfonyl chlorides and primary amines. While specific yields may vary depending on the amine used, these procedures provide a robust framework for the synthesis of a wide range of 2-bromo-5-nitrobenzenesulfonamide derivatives. A closely related procedure for the synthesis of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide from 2-nitrobenzenesulfonyl chloride has been reported to proceed with high yield.[5]

General Protocol for the Synthesis of N-Substituted-2-bromo-5-nitrobenzenesulfonamides

This procedure details the reaction of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride with a generic primary amine (R-NH₂).

Materials:

-

2-Bromo-5-nitrobenzene-1-sulfonyl chloride

-

Primary amine (e.g., aniline, benzylamine, etc.)

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary amine (1.05 equivalents) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Addition of Sulfonyl Chloride: Cool the mixture in an ice-water bath. To the stirred solution, add 2-Bromo-5-nitrobenzene-1-sulfonyl chloride (1.0 equivalent) portion-wise over 5-10 minutes.

-